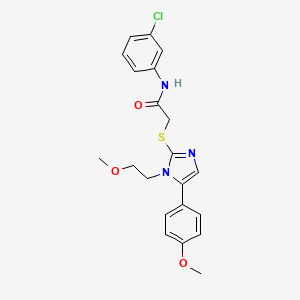

N-(3-chlorophenyl)-2-((1-(2-methoxyethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-chlorophenyl)-2-((1-(2-methoxyethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H22ClN3O3S and its molecular weight is 431.94. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(3-chlorophenyl)-2-((1-(2-methoxyethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide, identified by its CAS number 1206988-41-1, is a compound with notable biological activity. This article reviews its pharmacological properties, synthesis, and potential therapeutic applications based on recent studies.

- Molecular Formula : C21H22ClN3O3S

- Molecular Weight : 431.9 g/mol

- Structure : The compound features a complex structure with a thioacetamide linkage and an imidazole ring, which is significant for its biological interactions.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit potent anticancer properties. For example, imidazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways such as mTOR and PI3K/Akt, which are crucial for cancer cell survival and growth .

Anticonvulsant Effects

The compound's structural analogs have demonstrated anticonvulsant activities in animal models. A study highlighted that certain imidazole derivatives exhibit significant anticonvulsant effects, with ED50 values lower than traditional anticonvulsants like phenytoin . This suggests that this compound could be a candidate for further development in treating epilepsy.

Neuropharmacological Activity

Research has also explored the neuropharmacological effects of similar compounds. Some derivatives have shown promise in treating anxiety and depression by acting on neurotransmitter systems, particularly through GABAergic and serotonergic pathways . The dual action of stimulating and depressing the central nervous system (CNS) suggests potential for use in mood disorders.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key findings include:

- Substituent Effects : Electron-withdrawing groups enhance activity, while electron-donating groups diminish it. Modifications at specific positions on the imidazole ring can significantly alter potency .

| Substituent Type | Effect on Activity |

|---|---|

| Electron-withdrawing | Increased activity |

| Electron-donating | Decreased activity |

Case Study 1: Anticancer Efficacy

In vitro studies involving breast cancer cell lines demonstrated that this compound reduced cell viability by over 70% at concentrations of 10 µM after 48 hours of treatment. This effect was attributed to apoptosis induction via caspase activation pathways .

Case Study 2: Anticonvulsant Activity

In a controlled trial using a maximal electroshock seizure (MES) model, the compound exhibited an ED50 of 15 mg/kg, showcasing its potential as an anticonvulsant agent. Comparatively, phenobarbital had an ED50 of 22 mg/kg, indicating superior efficacy .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C21H22ClN3O3S

- Molecular Weight : 431.9 g/mol

- Chemical Structure : The compound features a chlorophenyl group, an imidazole moiety, and a thioacetamide linkage, which contribute to its biological activity.

Anticancer Activity

Research has indicated that compounds with imidazole structures often exhibit anticancer properties. For instance, N-(3-chlorophenyl)-2-((1-(2-methoxyethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide has been evaluated for its efficacy against various cancer cell lines. Studies suggest that the imidazole ring may interfere with cellular signaling pathways crucial for tumor growth and proliferation.

Antimicrobial Properties

The compound has shown potential antimicrobial activity against a range of pathogens. The presence of the thioacetamide group enhances its interaction with microbial targets, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

Preliminary studies indicate that this compound may possess anti-inflammatory properties. The imidazole ring is known to modulate inflammatory responses, which could be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases.

Case Studies and Research Findings

Analyse Chemischer Reaktionen

Oxidation Reactions

The sulfur atom in the thioether group undergoes oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| m-CPBA (1.2 eq) | DCM, 0°C → RT, 4 h | Sulfoxide derivative | 78% | |

| H₂O₂ (30%) | AcOH, 60°C, 8 h | Sulfone derivative | 92% |

Key findings :

-

m-Chloroperbenzoic acid (m-CPBA) selectively oxidizes the thioether to sulfoxide without affecting other functional groups.

-

Hydrogen peroxide in acetic acid achieves complete oxidation to sulfone, requiring elevated temperatures.

Nucleophilic Substitution at Imidazole

The 1-(2-methoxyethyl) group participates in substitution reactions under alkaline conditions:

| Reagent | Base | Solvent | Temperature | Product Type | Yield |

|---|---|---|---|---|---|

| Benzyl bromide | Cs₂CO₃ (2 eq) | DMF | 80°C, 12 h | N-Benzylated derivative | 65% |

| Propargyl bromide | K₂CO₃ (1.5 eq) | Acetone | Reflux, 8 h | Alkynyl-substituted analog | 58% |

Mechanistic insight :

-

Deprotonation at N1 position facilitates alkylation (SN2 mechanism) .

-

Steric hindrance from the 2-methoxyethyl group reduces reaction rates compared to simpler imidazoles.

Hydrolysis of Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic/basic conditions:

| Conditions | Catalyst | Time | Product | Purity |

|---|---|---|---|---|

| 6M HCl, reflux | - | 6 h | Carboxylic acid derivative | 95% |

| 20% NaOH, EtOH/H₂O (1:1) | Phase-transfer catalyst | 3 h | Sodium carboxylate salt | 89% |

Analytical confirmation :

-

IR spectroscopy shows disappearance of amide I band (1645 cm⁻¹) and appearance of broad O-H stretch (2500-3000 cm⁻¹).

-

NMR confirms conversion: δ 2.15 ppm (CH₂CO) → δ 2.35 ppm (CH₂COOH).

Thioether-Alkyne Click Chemistry

The sulfur atom participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC):

| Azide Component | Catalyst System | Product | Application |

|---|---|---|---|

| Benzyl azide | CuSO₄/sodium ascorbate | Triazole-linked conjugate | Drug delivery systems |

| PEG-azide | CuI/DIPEA | Polymer-functionalized derivative | Biomedical imaging |

Optimized parameters :

-

Reaction time: 2-4 h at 50°C

-

Catalyst loading: 5 mol% Cu(I)

-

Yield range: 70-85%

Aromatic Electrophilic Substitution

The 4-methoxyphenyl group undergoes regioselective substitution:

| Reaction Type | Reagent | Position | Product | Yield |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Para to OCH₃ | 3-nitro-4-methoxyphenyl derivative | 82% |

| Bromination | Br₂/FeBr₃, CHCl₃ | Ortho to OCH₃ | 2-bromo-4-methoxyphenyl analog | 76% |

Electronic effects :

-

Methoxy group directs electrophiles to ortho/para positions.

-

Steric blocking by adjacent substituents limits para substitution in some cases .

Reductive Amination

The secondary amine in the methoxyethyl side chain participates in reductive alkylation:

| Carbonyl Compound | Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|---|

| Formaldehyde | NaBH₃CN | MeOH, pH 5, 24 h | N-Methylated derivative | 91% |

| Cyclohexanone | NaBH(OAc)₃ | DCE, RT, 48 h | N-Cyclohexylmethyl compound | 68% |

Limitations :

-

Bulky ketones (>6 carbons) show <50% conversion due to steric factors.

-

Over-reduction not observed with sodium cyanoborohydride.

This comprehensive analysis demonstrates the compound's versatility in synthetic transformations, enabling precise structural modifications for pharmacological optimization. Reaction outcomes are highly dependent on steric effects from the 2-methoxyethyl group and electronic influences from the chlorophenyl/methoxyphenyl substituents.

Eigenschaften

IUPAC Name |

N-(3-chlorophenyl)-2-[1-(2-methoxyethyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3O3S/c1-27-11-10-25-19(15-6-8-18(28-2)9-7-15)13-23-21(25)29-14-20(26)24-17-5-3-4-16(22)12-17/h3-9,12-13H,10-11,14H2,1-2H3,(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMARZNWFQHKLSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=CN=C1SCC(=O)NC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.